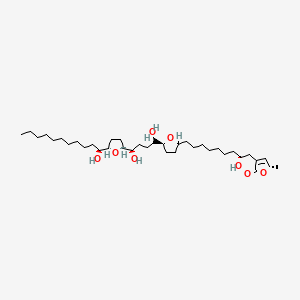

Bullatanocin

Description

Properties

CAS No. |

129138-51-8 |

|---|---|

Molecular Formula |

C37H66O8 |

Molecular Weight |

638.9 g/mol |

IUPAC Name |

(2S)-4-[(2R)-9-[(5S)-5-[(4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-30(44-34)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3/t27-,29+,30?,31-,32?,33+,34-,35+,36+/m0/s1 |

InChI Key |

HKMBLJVHVBJAIH-AWBVYYHPSA-N |

SMILES |

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |

Isomeric SMILES |

CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@@H](CCC([C@@H]2CCC(O2)CCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |

Synonyms |

ullatanocin squamostatin C |

Origin of Product |

United States |

Preamble: Contextualizing Bullatanocin Within Annonaceous Acetogenin Research

Introduction to Annonaceous Acetogenins (B1209576) as Natural Products

Annonaceous acetogenins are a class of polyketide natural products derived from long-chain fatty acids, typically containing 32 or 34 carbon atoms. core.ac.ukwikipedia.org A defining feature of these waxy substances is the combination of the fatty acid with a propan-2-ol unit, which forms a terminal α,β-unsaturated γ-lactone ring. core.ac.ukacs.org Found exclusively in plants of the Annonaceae family, these compounds are characterized by the presence of one or more tetrahydrofuran (B95107) (THF) and sometimes tetrahydropyran (B127337) (THP) rings along their long hydrocarbon chain. wikipedia.orgacs.orgmdpi.com The structures are further diversified by various oxygenated functional groups such as hydroxyls, ketones, and epoxides. wikipedia.orgacs.org

The significant scientific interest in Annonaceous acetogenins stems from their wide range of potent biological activities, including antitumor, pesticidal, antimalarial, and immunosuppressive properties. core.ac.ukacs.org Their primary mode of action is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, which leads to a depletion of ATP, the cell's main energy currency. core.ac.ukacs.org This mechanism is also linked to the inhibition of the NADH oxidase found in the plasma membranes of cancer cells. core.ac.ukcolab.ws

Historical Trajectory of Research on Annonaceous Compounds

The field of Annonaceous acetogenin (B2873293) research was ignited in 1982 with the isolation of the first cytotoxic member, uvaricin, from the plant Uvaria accuminata. thieme-connect.commdpi.comnih.gov This discovery spurred a wave of research by natural product chemists to isolate and identify similar compounds from various Annonaceae species. thieme-connect.comnih.gov Over the years, more than 500 different acetogenins have been identified. thieme-connect.commdpi.com

Early research focused on the isolation and structural elucidation of these complex molecules. As more compounds were discovered, classification systems were developed based on the number and arrangement of the THF rings. core.ac.uk The potent bioactivities of these compounds, particularly their cytotoxicity against cancer cell lines, have driven extensive research into their mechanisms of action and potential as therapeutic agents. thieme-connect.comnih.gov This has led to numerous total syntheses of various acetogenins, which have been crucial for confirming their complex stereostructures and for producing analogues for structure-activity relationship studies. mdpi.comacs.org

Positioning of Bullatanocin within the Non-Adjacent Bis-Tetrahydrofuran Acetogenin Sub-Class

This compound is classified as a non-adjacent bis-tetrahydrofuran (THF) acetogenin. core.ac.ukresearchgate.net This classification is based on the core structure of the molecule, which features two THF rings that are separated by a section of the hydrocarbon chain, specifically by four carbon atoms. core.ac.ukmdpi.com This structural arrangement distinguishes it from other sub-classes, such as mono-THF acetogenins (containing a single THF ring) and adjacent bis-THF acetogenins (where the two THF rings are directly next to each other). core.ac.uk

This compound was isolated from the bark of Annona bullata. acs.orgresearchgate.net It is structurally isomeric with other non-adjacent bis-THF acetogenins like squamostatin-C. mdpi.com The precise stereochemistry of this compound, like many acetogenins, was determined through a combination of spectroscopic methods and confirmed by total synthesis. mdpi.comacs.orgacs.org Its placement within this specific sub-class is significant as the arrangement of the THF rings is known to influence the compound's biological activity. core.ac.uk

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C37H66O8 | acs.orgsmolecule.comnih.gov |

| Molecular Weight | 638.9 g/mol | acs.orgsmolecule.com |

| Appearance | Waxy solid | core.ac.uk |

| Melting Point | 95-97 °C | acs.org |

| Synonyms | Squamostatin C, Annonin (B15174789) IV, Cherimolin 2 | smolecule.comnih.gov |

| CAS Number | 129138-51-8 | smolecule.comnih.gov |

Detailed Research Findings on this compound

This compound has demonstrated significant cytotoxic activity against various human tumor cell lines. researchgate.netsmolecule.com For instance, research has shown that it exhibits potent cytotoxicity against colon (HT-29) and lung (A-549) cancer cell lines, with ED50 values (the concentration at which 50% of the cells are killed) of less than 10⁻⁸ µg/mL. mdpi.comacs.org This level of activity is reported to be over 10,000 times that of the chemotherapy drug adriamycin in these cell lines. acs.orgresearchgate.net

The structure of this compound features two 2,5-trans-disubstituted THF rings connected by a 1,4-dihydroxybutyl linker. acs.org The total synthesis of this compound has been successfully achieved, confirming its proposed structure and stereochemistry. acs.orgacs.orgnih.gov These synthetic efforts have often employed modular strategies, allowing for the creation of analogues to investigate structure-activity relationships. acs.orgacs.org

Discovery, Isolation, and Botanical Origins of Bullatanocin

Initial Identification and Reporting of Bullatanocin

This compound was first reported and isolated in 1989 from Annona bullata google.com. It is recognized as a member of the Annonaceous acetogenin (B2873293) family, characterized by a C35-C39 carbon skeleton typically featuring a terminal α,β-unsaturated γ-lactone and multiple tetrahydrofuran (B95107) (THF) rings foodb.ca. This compound is also known by several other names, including annonin (B15174789) IV, cherimolin 2, and squamostatin C foodb.caacs.orgresearchgate.net. Its identification has been confirmed in multiple studies investigating the phytochemical composition of plants within the Annonaceae family mdpi.comresearchgate.net.

Phytochemical Extraction and Isolation Methodologies from Plant Matrices

The isolation of this compound from plant matrices generally involves a series of chromatographic techniques. Common methods include column chromatography (CC), flash chromatography, and preparative Thin-Layer Chromatography (TLC) to separate compounds based on their polarity google.comthieme-connect.com. High-Performance Liquid Chromatography (HPLC) is frequently utilized for the purification of isolated fractions to obtain highly pure this compound google.comresearchgate.net.

Extraction of Annonaceous acetogenins (B1209576) typically begins with solvent extraction of plant material, often employing methanol (B129727) or mixtures such as hexane (B92381) and ethyl acetate (B1210297) . Following initial extraction, chromatographic separation is crucial for isolating specific compounds like this compound. Structure elucidation of the isolated compounds is primarily achieved through advanced spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) researchgate.net.

Primary Plant Sources of this compound

This compound has been identified in several plant species, predominantly within the Annona genus of the Annonaceae family.

Annona bullata : This species is noted as the source from which this compound was initially reported and isolated google.comresearchgate.net.

Annona squamosa : this compound has also been isolated from the seeds of Annona squamosa thieme-connect.comresearchgate.net.

Annona atemoya : This species, a hybrid of A. squamosa and A. cherimola, has been found to contain this compound in its leaves, pulp, and seeds mdpi.comresearchgate.net.

The presence of this compound is part of a broader phytochemical profile of Annonaceous acetogenins found across various species in the Annonaceae family researchgate.netthieme-connect.com.

Geographic and Species-Specific Distribution of this compound

Plants belonging to the Annonaceae family, including the primary sources of this compound, are widely distributed across tropical and subtropical continents researchgate.net. Annona atemoya, for instance, is a commercially significant hybrid commonly cultivated in these regions researchgate.net. The distribution of this compound is therefore intrinsically linked to the geographic ranges of its host plant species.

Table 1: Primary Plant Sources of this compound

| Plant Species | Part(s) Investigated | Key Findings Related to this compound | Citation(s) |

| Annona bullata | Bark, Whole Plant | Initial isolation and reporting; characterized by nonadjacently linked bis-THF rings | google.comresearchgate.net |

| Annona squamosa | Seeds | Isolation of this compound and related acetogenins | thieme-connect.comresearchgate.net |

| Annona atemoya | Leaves, Pulp, Seeds | Identification of this compound and other acetogenins | mdpi.comresearchgate.net |

Chemical Structure and Stereochemical Characterization of Bullatanocin

Advanced Spectroscopic Methods in Structural Elucidation (e.g., NMR, Mass Spectrometry)

The determination of Bullatanocin's chemical structure was achieved through the application of sophisticated spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govtaylorandfrancis.com These techniques provided critical information regarding the compound's molecular formula, connectivity, and the nature of its functional groups.

High-resolution mass spectrometry (HRMS) was instrumental in establishing the molecular formula of this compound as C37H66O8. foodb.ca This information provided the foundational data regarding the elemental composition of the molecule.

NMR spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques, was essential for assembling the carbon-hydrogen framework. researchgate.net Techniques such as Correlation Spectroscopy (COSY) were used to establish proton-proton couplings, helping to piece together the connectivity of the long hydrocarbon chain and the various oxygenated moieties. nih.gov The chemical shifts and coupling constants observed in the NMR spectra provided detailed insights into the local chemical environment of each atom, which was crucial for identifying the different structural components, including the hydroxyl groups, the α,β-unsaturated γ-lactone, and the tetrahydrofuran (B95107) rings. nih.govnih.gov

| Technique | Application in this compound Structure Elucidation | Key Findings |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Established the molecular formula as C37H66O8. foodb.ca |

| ¹H NMR Spectroscopy | Identified the types of protons and their connectivity. | Revealed signals corresponding to the hydrocarbon chains, methine protons on oxygenated carbons, and the α,β-unsaturated γ-lactone ring. |

| ¹³C NMR Spectroscopy | Determined the number and types of carbon atoms. | Confirmed the presence of 37 carbons, including those in the alkyl chains, the THF rings, and the lactone carbonyl. |

| 2D NMR (e.g., COSY) | Mapped the correlations between coupled protons. | Helped to establish the sequence of atoms and confirm the non-adjacent nature of the THF rings. nih.gov |

Characterization of the Non-Adjacent Bis-Tetrahydrofuran Ring System

A defining structural feature of this compound is its non-adjacent bis-tetrahydrofuran (THF) ring system. nih.govresearchgate.net This feature distinguishes it from other acetogenins (B1209576) that may contain single THF rings or adjacent bis-THF systems. mdpi.combeilstein-journals.org The characterization of this specific arrangement was a key aspect of its structural elucidation.

Spectral data analysis was crucial in confirming the presence and non-adjacent positioning of the two THF rings within the long aliphatic chain. nih.gov The distinct patterns of signals in the ¹H and ¹³C NMR spectra, corresponding to the carbons and protons of the THF rings and the flanking hydroxyl groups, allowed for their definitive identification. mdpi.com Furthermore, 2D NMR experiments provided the necessary evidence to map the connectivity of the entire carbon skeleton, demonstrating that the two THF rings were separated by a portion of the hydrocarbon chain. nih.gov The total synthesis of this compound ultimately provided unequivocal confirmation of this structural feature. nih.govacs.org

Determination of Absolute and Relative Stereochemistry

The biological activity of acetogenins is highly dependent on their three-dimensional structure, making the determination of both relative and absolute stereochemistry a critical step. This compound possesses multiple stereocenters along its hydrocarbon chain and within its bis-THF ring system.

The relative stereochemistry—the orientation of substituents relative to each other within the molecule—was initially proposed based on detailed analysis of NMR data, particularly coupling constants and nuclear Overhauser effect (NOE) experiments. nih.gov For instance, the relative stereochemistries of related non-adjacent bis-THF acetogenins were reassigned based on COSY and relayed COSY spectra. nih.gov However, the definitive confirmation of the entire stereochemical arrangement of this compound was achieved through its total synthesis. nih.govacs.org Synthetic strategies allowed for the controlled construction of each stereocenter, and the comparison of the spectroscopic data of the synthetic molecule with that of the natural product confirmed the assigned stereostructure.

Identification of Isomeric Forms and Synonymous Designations (e.g., Squamostatin C)

In the field of natural products chemistry, it is common for the same compound to be isolated from different sources and given different names before their structures are proven to be identical. This compound is a prime example of this.

Research has confirmed that this compound is structurally identical to another annonaceous acetogenin (B2873293) known as Squamostatin C. nih.govacs.org The total synthesis of the molecule matching the proposed structure of this compound yielded a compound with spectral data identical to that reported for Squamostatin C, confirming they are the same entity. nih.gov Additionally, structural revisions of other previously reported acetogenins have revealed further synonyms. For example, the structure initially reported for a compound named Annonin (B15174789) IV was later revised and determined to be identical to that of this compound. nih.gov

| Compound Name | Relationship to this compound |

| Squamostatin C | Synonymous; an identical compound. nih.govacs.org |

| Annonin IV | Synonymous; the original structure was revised to be that of this compound. nih.gov |

Biosynthesis of Annonaceous Acetogenins and Proposed Pathways for Bullatanocin

Polyketide Biosynthetic Origin of Annonaceous Acetogenins (B1209576)

The biosynthesis of Annonaceous acetogenins is widely understood to originate from the polyketide pathway. nih.govnih.govnih.gov This class of compounds consists of C32 or C34 long-chain fatty acids that have been combined with a propan-2-ol unit to form a characteristic γ-lactone ring. core.ac.uk Structurally, acetogenins are C-35 or C-37 compounds featuring a long aliphatic chain. wikipedia.org The assembly of the long carbon backbone is analogous to fatty acid biosynthesis, involving the iterative condensation of small carboxylic acid units, typically derived from acetate (B1210297) and propionate, by a polyketide synthase (PKS) complex. researchgate.net This process results in a long polyketide chain that serves as the primary precursor for the diverse range of acetogenin (B2873293) structures. nih.govnih.gov This precursor is an unbranched fatty acid of 32 or 34 carbons, which then undergoes a series of post-PKS modifications to introduce the various oxygenated functional groups. beilstein-journals.org

Enzymatic Transformations Leading to Tetrahydrofuran (B95107) Ring Formation

A defining structural feature of most Annonaceous acetogenins is the presence of one to three tetrahydrofuran (THF) rings along the hydrocarbon chain. mdpi.comnih.gov The biogenetic pathway to form these cyclic ether systems is hypothesized to begin with the oxidation of an unsaturated fatty acid precursor. tandfonline.com

It is proposed that the THF cores are generated through the polyepoxidation of a non-conjugated polyene fatty acid precursor, followed by a domino-like cyclization cascade. mdpi.com This biomimetic hypothesis involves two key stages:

Stereospecific Epoxidation : Specific double bonds along the polyene chain are oxidized to epoxides. This reaction is catalyzed by epoxidase enzymes, and the facial selectivity of this epoxidation is crucial for establishing the stereochemistry of the subsequent THF rings. core.ac.uk

Epoxide-Opening Cascade : Following the formation of a polyepoxide intermediate, a "zipper-like" cascade of epoxide ring openings and closures is initiated. researchgate.net This cascade is thought to be enzyme-mediated and proceeds via intramolecular nucleophilic attack of a hydroxyl group (formed from the opening of a preceding epoxide) onto the adjacent epoxide ring. This sequential process leads to the formation of the characteristic THF rings with defined stereochemistry. researchgate.netpsu.edu

The stereochemical outcome of the THF rings (e.g., trans or cis) and the flanking hydroxyl groups is determined by the geometry of the double bonds in the initial polyene precursor and the stereochemistry of the epoxidation steps. core.ac.uk

| Stage | Description |

| 1. Precursor Formation | A long-chain polyene fatty acid is synthesized via the polyketide pathway. |

| 2. Polyepoxidation | Specific double bonds on the precursor are stereospecifically converted to epoxides by epoxidase enzymes. |

| 3. Cascade Cyclization | An enzyme-catalyzed "zipper" reaction occurs, where sequential epoxide ring-opening and intramolecular cyclization forms the THF rings. |

Elucidation of Key Biosynthetic Intermediates and Reaction Mechanisms

While the complete biosynthetic pathway has not been fully elucidated in vivo, several key intermediates have been isolated from Annonaceae species, lending strong support to the proposed mechanisms. The identification of acetogenins at different stages of oxidation and cyclization provides snapshots of the biosynthetic sequence.

The isolation of acetogenins that lack THF rings but possess multiple double bonds or epoxide groups has been particularly informative. For example, coronin , an acetogenin with two epoxide groups and one double bond but no THF rings, was isolated from Annona muricata. thieme-connect.com Coronin is considered a key metabolite in the biogenesis of bis-THF acetogenins, representing the polyepoxide intermediate just before the cyclization cascade. thieme-connect.com Similarly, the isolation of muridienins and chatenaytrienins , which are acetogenins containing two or three double bonds and no oxygenated rings, supports their role as unsaturated precursors prior to epoxidation. thieme-connect.com Another proposed intermediate is diepomuricanin , which contains epoxide functionalities. beilstein-journals.org

The reaction mechanism for THF ring formation is proposed to be an acid-catalyzed or enzyme-mediated cascade. The opening of one epoxide ring generates a hydroxyl group, which then acts as a nucleophile to attack the adjacent epoxide, leading to the formation of a five-membered THF ring and a new hydroxyl group, which continues the cascade. researchgate.net The stereochemical arrangement of the resulting THF rings and flanking hydroxyls is a direct consequence of the stereochemistry of the parent polyepoxide.

Table of Proposed Biosynthetic Intermediates

| Intermediate Name | Class/Type | Key Structural Features | Implied Biosynthetic Stage |

| Muridienins | Non-THF Acetogenins | Contain two double bonds in the aliphatic chain. thieme-connect.com | Early-stage (Unsaturated Precursor) |

| Chatenaytrienins | Non-THF Acetogenins | Contain three double bonds in the aliphatic chain. thieme-connect.com | Early-stage (Unsaturated Precursor) |

| Coronin | Diepoxide Acetogenin | Contains two epoxide groups and one double bond; lacks THF rings. thieme-connect.com | Mid-stage (Polyepoxide Intermediate) |

| Diepomuricanin | Epoxide-bearing Acetogenin | Contains epoxide functionalities. beilstein-journals.org | Mid-stage (Polyepoxide Intermediate) |

Hypothetical Biosynthetic Routes for the Specific Structure of Bullatanocin

This compound is a non-adjacent bis-THF acetogenin, meaning its two THF rings are separated by a portion of the hydrocarbon chain. core.ac.uk The biosynthesis of this compound is hypothesized to follow the general polyketide and oxidative cyclization pathway described for other acetogenins, but with specific precursors that lead to its unique non-adjacent structure.

The hypothetical biosynthetic route would begin with a C32 or C34 polyene fatty acid precursor. For this compound, this precursor would need to have two double bonds positioned at a specific distance from each other to correspond to the final locations of the C-12 and C-15 centered THF rings.

Precursor Formation : A specific polyketide synthase would generate a long-chain fatty acid with non-conjugated double bonds at the required positions for this compound's structure.

Selective Epoxidation : Flavin-dependent monooxygenases or similar enzymes would catalyze the stereospecific epoxidation of these two isolated double bonds, creating a diepoxide intermediate.

Independent Cyclizations : Unlike the "zipper" cascade in adjacent bis-THF acetogenins, the formation of non-adjacent rings in this compound would likely involve two separate, enzyme-mediated cyclization events. The opening of each epoxide and subsequent ring closure would form the two distinct THF rings. The stereochemistry at the flanking hydroxyl groups and within the THF rings would be tightly controlled during this process.

Lactone Formation : The pathway culminates with the formation of the α,β-unsaturated γ-lactone at the end of the fatty acid chain, a characteristic feature of most acetogenins. mdpi.com

This proposed pathway is based on the general biosynthetic logic for the acetogenin class, where the arrangement of functional groups in the final product is dictated by the pattern of unsaturation in the initial polyketide-derived precursor. core.ac.uk

Total and Stereoselective Synthesis of Bullatanocin and Its Analogs

Overview of Total Synthesis Strategies for Bullatanocin

The total synthesis of this compound, also known as Squamostatin C, has been a significant achievement in the field of natural product synthesis. The predominant strategy is a modular and convergent one, which confirms the structure of the natural product. nih.govacs.org This approach is based on the assembly of three primary building blocks: two distinct mono-tetrahydrofuran (mono-THF) alkenes and a butenolide precursor. nih.govacs.orgacs.org This modular design is not only efficient for the synthesis of this compound itself but also provides a flexible platform for the creation of various analogs, which are invaluable for structure-activity relationship (SAR) studies. nih.govacs.org The successful completion of its total synthesis provided unambiguous confirmation of its complex stereostructure, an essential step given the limitations of spectroscopic methods alone for such molecules. acs.org

| Strategy Component | Description | References |

| Overall Approach | A modular and convergent synthesis. | nih.govacs.orgacs.org |

| Key Building Blocks | Two different mono-THF alkenes and a butenolide precursor. | nih.govacs.orgacs.org |

| Primary Goal | To confirm the assigned structure of the natural product. | acs.org |

| Secondary Benefit | The convergent design is highly suitable for the synthesis of analogs. | nih.govacs.org |

Convergent and Divergent Synthetic Approaches

Conversely, a divergent synthesis begins with a common core structure that is subsequently elaborated into a library of related compounds. researchgate.netslideshare.net While the primary goal for this compound was a convergent total synthesis, the inherent modularity of the strategy makes it exceptionally well-suited for divergent applications. acs.org By modifying the individual THF or butenolide building blocks, a wide array of stereoisomers and structural analogs can be generated from a common synthetic pathway, facilitating detailed investigation into the biological activity of this class of compounds. acs.orgresearchgate.net

Key Methodologies for Bis-Tetrahydrofuran Ring Construction

The central structural feature of this compound is its nonadjacently linked bis-tetrahydrofuran core. acs.orgmdpi.com The stereocontrolled construction of this bis-THF system is the cornerstone of any total synthesis. A prominent method for creating the individual 2,5-trans-disubstituted THF rings involves the iodoetherification of 1,2-O-isopropylidene-5-alkene precursors. acs.orgnih.govfigshare.com This reaction proceeds via an iodonium (B1229267) ion-induced cyclization, effectively setting the desired stereochemistry of the THF ring.

Other advanced methodologies have also been developed for the construction of bis-THF systems found in acetogenins (B1209576). These include:

Osmium-catalysed double oxidative cyclisation of a tetraol, which can create both cis- and trans-disubstituted THF rings. mdpi.com

Silicon-tethered, size-selective triple ring-closing metathesis , a sophisticated approach that assembles the central diol unit and extends the chain concurrently. researchgate.net

Pd-catalyzed carboetherification , which forms both a C-O and a C-C bond in a single step to generate the heterocyclic rings with high diastereoselectivity. nih.gov

Stereocontrol and Chirality Transfer in Synthetic Pathways

Achieving the correct absolute and relative stereochemistry is arguably the most challenging aspect of synthesizing this compound. The molecule contains multiple stereocenters within its bis-THF core and the linking hydrocarbon chain. While NMR rules can provide a reliable but tentative assignment of stereochemistry, total synthesis remains the ultimate tool for unambiguous structural proof. acs.org

To this end, chemists have employed several strategies to ensure high stereocontrol. One approach involves the use of α-chlorosulfides as key intermediates, which allow for effective 1,4-stereocontrol through processes of 1,2- and 1,3-chirality transfer. researchgate.netresearchgate.net In other routes, chiral auxiliaries, such as the Oppolzer camphorsultam, have been used to direct the stereochemical outcome of key reactions, like permanganate-mediated oxidative cyclization, to yield THF diols as single diastereoisomers. mdpi.com These methods are critical for establishing the specific trans configuration of the THF rings and the precise orientation of the adjacent hydroxyl groups, which are crucial for the molecule's biological activity. mdpi.com

Application of Segment-Coupling Reactions (e.g., Olefin Cross-Metathesis, Wittig Olefination)

The convergent assembly of this compound relies on powerful and reliable carbon-carbon bond-forming reactions to connect the major fragments. Two such reactions are central to the most prominent synthetic routes: olefin cross-metathesis and the Wittig olefination. nih.govacs.org

Olefin cross-metathesis (CM) , a reaction catalyzed by ruthenium complexes, is used to couple the two different mono-THF alkene fragments. acs.orgacs.orgnih.gov This reaction forms a new carbon-carbon double bond, effectively stitching together the two halves of the bis-THF core structure. acs.orgfigshare.com

The Wittig olefination is employed in a later stage of the synthesis. nih.govacs.orgacs.org This classic reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. harvard.edumasterorganicchemistry.com In the context of this compound synthesis, the bis-THF fragment, which is converted into a phosphonium salt and then an ylide, is coupled with the butenolide precursor (which contains an aldehyde) to complete the full carbon skeleton of the natural product. acs.org

| Reaction | Purpose in this compound Synthesis | Fragments Coupled | References |

| Olefin Cross-Metathesis | To construct the central C17-C18 bond, linking the two THF units. | Two different mono-THF alkene fragments. | nih.govacs.orgacs.orgfigshare.com |

| Wittig Olefination | To form the C34-C35 double bond, attaching the butenolide tail. | The bis-THF phosphonium ylide and the butenolide aldehyde. | nih.govacs.orgacs.org |

Synthetic Studies Towards Stereoisomers and Mechanistic Probes

The development of a robust synthetic route to this compound has paved the way for the preparation of various stereoisomers and structural analogs. nih.govacs.org These non-natural compounds are crucial as mechanistic probes to understand how the molecule interacts with its biological targets and to delineate the specific structural features required for its potent cytotoxicity. The modular nature of the synthesis is particularly advantageous, as it allows for the systematic variation of stereochemistry at different positions. acs.org

For instance, synthetic studies have focused on altering the stereochemistry of the bis-THF core to investigate its impact on biological activity. nih.gov The synthesis of related natural products with different ring systems or stereochemistries, such as squamostatin-D and mucocin, provides further insight into the broader class of Annonaceous acetogenins. mdpi.com These efforts not only contribute to a deeper understanding of the SAR of acetogenins but also reinforce the importance of total synthesis as a tool for definitive structural and stereochemical assignment. acs.orgmdpi.com

Mechanistic Research on Bullatanocin S Biological Interactions at a Molecular Level

Investigation of Mitochondrial Complex I Inhibition

Bullatanocin is a powerful inhibitor of Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase. nih.govnih.gov This enzyme complex is a critical component of the electron transport chain, responsible for oxidizing NADH and transferring electrons to ubiquinone. The inhibitory potency of this compound, also identified as Rolliniastatin-2, has been shown to be even greater than that of classical Complex I inhibitors such as piericidin and rotenone. nih.govmdpi.com

Annonaceous acetogenins (B1209576) as a class are recognized for their strong inhibitory effects on Complex I. nih.govmdpi.com This inhibition is a key factor in their cytotoxic properties. The unique structural features of this compound, characterized by a long aliphatic chain with a terminal α,β-unsaturated γ-lactone ring and two tetrahydrofuran (B95107) (THF) rings, are crucial for its high-affinity binding and potent inhibition of the enzyme complex. mdpi.com

| Inhibitor | Class | Relative Potency | Source |

| This compound (Rolliniastatin-2) | Annonaceous Acetogenin (B2873293) | More potent than Piericidin | nih.govmdpi.com |

| Rolliniastatin-1 | Annonaceous Acetogenin | More potent than Piericidin | nih.gov |

| Squamocin | Annonaceous Acetogenin | Lower inhibitory constant than Piericidin | nih.gov |

| Rotenone | Isoflavonoid | Classical potent inhibitor | nih.govmdpi.com |

| Piericidin A | Pyridine derivative | Classical potent inhibitor | nih.govmdpi.com |

Elucidation of the Interaction with NADH-Ubiquinone Oxidoreductase

The molecular interaction between this compound and NADH-ubiquinone oxidoreductase (Complex I) has been elucidated through structural and biochemical studies. Cryo-electron microscopy has revealed that acetogenins, like this compound, occupy the long channel where the native substrate, ubiquinone (Q), is thought to bind. mdpi.comyork.ac.uk The inhibitor is long enough to fill the entire Q tunnel, extending from the channel entrance to the ubiquinone reduction site. mdpi.com

The potent inhibitory nature of acetogenins stems from their amphipathic properties. They are highly hydrophobic molecules but contain specific hydrophilic sections (hydroxyl groups on the THF rings) that are perfectly spaced to "lock" into two corresponding hydrophilic regions within the otherwise hydrophobic Q-channel. york.ac.uk This tight and specific binding physically obstructs the passage and reduction of ubiquinone, effectively halting electron flow. york.ac.uk

A remarkable and unique feature of this compound (Rolliniastatin-2) is its binding behavior relative to other inhibitors. Its interaction is mutually exclusive with that of piericidin, indicating an overlapping binding site. However, its binding is not mutually exclusive with rotenone. nih.gov This was the first discovery of a potent Complex I inhibitor that does not appear to overlap with the active site of rotenone, suggesting a distinct mode of interaction within the broader ubiquinone-binding pocket. nih.gov

Studies on the Disruption of Cellular Bioenergetic Processes

The inhibition of NADH-ubiquinone oxidoreductase by this compound directly disrupts cellular bioenergetics. york.ac.uk Complex I is the primary entry point for electrons from NADH into the respiratory chain. nih.govnih.govmdpi.com By blocking this enzyme, this compound halts the transfer of electrons from NADH to ubiquinone.

This blockade has several immediate consequences for the cell:

Inhibition of Proton Pumping: The transfer of electrons through Complex I is coupled to the translocation of four protons across the inner mitochondrial membrane. nih.govmdpi.com By inhibiting electron flow, this compound prevents this proton pumping, thereby impeding the generation of the proton motive force.

Decreased ATP Synthesis: The proton motive force is the driving energy for ATP synthase to produce ATP via oxidative phosphorylation. york.ac.uknih.gov The disruption of the proton gradient by this compound leads to a significant decrease in the cell's ability to generate ATP, starving it of its primary energy currency.

Altered Redox State: The inhibition of NADH oxidation leads to an accumulation of NADH and a depletion of NAD+, altering the cellular NADH/NAD+ ratio. This redox imbalance can have widespread effects on other metabolic pathways that are dependent on these cofactors.

Essentially, this compound's mechanism of action short-circuits the central process of energy production in the mitochondria, leading to a severe bioenergetic crisis within the cell.

Exploration of Other Potential Molecular Targets and Downstream Cellular Pathways

While the primary and most well-documented molecular target of this compound is Mitochondrial Complex I, its profound impact on cellular bioenergetics initiates a cascade of downstream cellular events. The primary downstream pathway affected is cellular metabolism, which is severely compromised due to the lack of ATP.

The drastic inhibition of oxidative phosphorylation can lead to:

Induction of Apoptosis: A severe energy deficit and the resulting cellular stress are potent triggers for programmed cell death, or apoptosis. The disruption of mitochondrial function is a central event in the apoptotic cascade.

Generation of Reactive Oxygen Species (ROS): Although the direct link is complex, inhibition of the electron transport chain can sometimes lead to the incomplete reduction of oxygen and the formation of superoxide radicals and other reactive oxygen species. This can induce oxidative stress, damaging cellular components like lipids, proteins, and DNA.

Currently, research has predominantly focused on the direct effects of this compound on Complex I. The exploration of other potential, independent molecular targets remains limited, with the majority of its observed biological effects being attributable to the downstream consequences of this potent and specific inhibition of mitochondrial respiration.

Structure Activity Relationship Sar Studies Within the Annonaceous Acetogenin Class, Relevant to Bullatanocin

Influence of Tetrahydrofuran (B95107) Ring System Configuration on Molecular Recognition

The central THF ring system is a hallmark of the Annonaceous acetogenins (B1209576) and significantly influences their biological potency. nih.gov Bullatanocin features an adjacent bis-THF ring structure, a common motif among the most active compounds in this class. nih.gov

Number and Proximity of THF Rings: SAR studies consistently demonstrate that the number of THF rings is a critical determinant of activity. Acetogenins with two THF rings (both adjacent and non-adjacent) are generally about ten times more active than those with a single THF ring. nih.gov Similarly, mono-THF compounds are more potent than analogues lacking a THF ring altogether. mdpi.com This suggests that the bis-THF core, as seen in this compound, is a key contributor to high potency. Molecular dynamics simulations suggest that a second THF ring can act as a "pseudospacer," helping the molecule achieve an optimal conformation for binding, especially if the primary alkyl spacer is shorter than ideal. nih.govresearchgate.net

Positional Isomerism: The specific location of the bis-THF ring moiety along the long aliphatic chain is also crucial for maximizing bioactivity. core.ac.uk Studies on positional isomers have shown that shifting the ring system can alter potency, indicating that a precise spatial arrangement of the polar core is necessary for optimal interaction with the target enzyme. core.ac.uk

Necessity of the THF Core: While the presence and number of THF rings are clearly correlated with potency, some studies suggest the core is not an absolute requirement for activity, provided other structural features are optimized. capes.gov.br However, the most potent naturally occurring acetogenins, like Bullatacin (B1665286), possess either a mono- or bis-THF core, highlighting its importance. mdpi.comnih.gov Research on synthetic mimics has shown that replacing the bis-THF core with other structures, such as linear ether groups or dimethoxycyclopentane, can yield compounds with comparable, albeit sometimes reduced, activity. mdpi.com This indicates that the THF rings primarily provide a specific three-dimensional scaffold and hydrophilic anchor points for interaction with the mitochondrial membrane and complex I. mdpi.com

Role of Hydroxyl Group Patterning in Modulating Biological Interactions

The number, position, and stereochemistry of hydroxyl (-OH) groups along the carbon chain and flanking the THF rings are critical for modulating biological interactions and potency. mdpi.commdpi.com

Number of Hydroxyl Groups: Generally, the presence of two or more hydroxyl groups is considered a key feature for the antineoplastic activity of acetogenins. mdpi.comnih.gov Studies have shown that increasing the number of hydroxylations, up to a certain point, tends to enhance activity. nih.gov For instance, among bis-adjacent THF ring compounds, those with a total of three hydroxyl moieties were found to be highly potent. acs.org

Position of Hydroxyl Groups: The specific placement of these hydroxyl groups is vital. dovepress.com Research has indicated that the introduction of hydroxyl groups and their specific stereochemistry can result in selective cytotoxicity against different tumor cell lines. mdpi.com While hydroxyl groups flanking the THF core are common, their exact positioning impacts the molecule's interaction with its target. Some studies have suggested that a hydroxyl group at the C-4 position is not essential for activity, whereas others have noted that its introduction can significantly increase potency in certain analogues. mdpi.comacs.org Conversely, some findings indicate that a 4-OH group might even play a negative role in the exhibition of potent activity. capes.gov.br

Impact of Carbon Chain Length and Lipophilicity on Target Binding

The long aliphatic carbon chain of acetogenins serves two main purposes: it provides the lipophilicity needed to interact with and cross cell membranes, and it acts as a spacer that dictates the distance between the two key functional regions—the polar THF core and the terminal γ-lactone ring. ut.eejst.go.jp

Alkyl Spacer Length: The length of the alkyl chain separating the THF ring system from the γ-lactone is a critical factor for potent inhibitory activity. capes.gov.brnih.gov A consensus from numerous studies points to an optimal spacer length of approximately 13 carbon atoms, which is the length found in highly active natural acetogenins like Bullatacin. mdpi.comacs.orgnih.gov Both shortening and elongating the spacer from this optimal length leads to a significant reduction in activity. acs.orgnih.gov The decrease in potency is particularly drastic when the spacer is elongated beyond 13 carbons. mdpi.comnih.gov This suggests that the spacer is not merely a flexible tether but is crucial for positioning the two terminal ring moieties into an optimal spatial arrangement on the enzyme target. researchgate.netcapes.gov.br

Lipophilicity of the "Tail": The second alkyl chain, or "tail," on the other side of the THF core also plays an important role. This lipophilic tail is thought to anchor the molecule within the mitochondrial membrane. Studies on synthetic analogues have shown that significantly shortening this tail chain leads to a marked decrease in growth inhibitory activity against cancer cell lines. jst.go.jp This is likely due to reduced membrane permeability or a less stable interaction with the lipid bilayer environment of the target enzyme. jst.go.jp

Stereochemical Requirements for Specific Molecular Interactions

The stereochemistry of the chiral centers within the THF core and the flanking hydroxyl groups is a defining feature of acetogenins and can be a decisive factor in their biological potency. acs.org Bullatacin belongs to a class of bis-adjacent THF acetogenins that possess a specific stereochemical arrangement. core.ac.uk

Optimal THF Core Stereochemistry: For bis-adjacent THF acetogenins like Bullatacin, a specific stereochemical arrangement of threo-trans-threo-trans-erythro across the C-15 to C-24 segment of the carbon chain is associated with the highest potency. acs.orgsci-hub.ru Compounds with this configuration, such as Bullatacin and Motrilin, showed greater activity against multidrug-resistant cancer cells than isomers with other arrangements, such as the threo-trans-threo-trans-threo configuration found in Asimicin. acs.orgnih.gov

Configuration of Flanking Hydroxyls: The absolute configuration of the hydroxyl-bearing carbons flanking the THF rings also contributes to activity. For example, studies have shown that acetogenins with an S configuration at C-24 (as in Bullatacin) exhibit slightly greater cytotoxic selectivity than those with an R configuration at the same position. core.ac.uknih.gov

Advanced Analytical and Separation Techniques in Bullatanocin Research

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. wikipedia.org The method utilizes a liquid mobile phase to carry a sample through a column packed with a solid adsorbent material, known as the stationary phase. wikipedia.orgshimadzu.com By applying high pressure, the separation process is significantly enhanced, allowing for the resolution of compounds with very similar physical and chemical properties. rotachrom.com

In the context of Bullatanocin research, HPLC is a cornerstone for purification. mdpi.comoxfordindices.com The process begins with the injection of a crude or partially purified plant extract into the HPLC system. shimadzu.com As the mobile phase flows through the column, the various compounds in the extract, including this compound, separate based on their differential interactions with the stationary phase. wikipedia.orgebsco.com This allows for the isolation of this compound from other closely related acetogenins (B1209576) and plant metabolites. rotachrom.commdpi.com The separated compounds are then identified by a detector, which measures their concentration as they exit the column, producing a chromatogram where each peak corresponds to a different component. wikipedia.org The versatility of HPLC makes it suitable for a wide range of applications, from quality control to the purification of complex molecules like this compound for further structural and biological studies. rotachrom.comoxfordindices.com

| HPLC System Component | Function in this compound Analysis |

| Solvent Delivery Pump | Propels the liquid mobile phase through the system at a stable, high pressure. shimadzu.com |

| Sample Injector | Introduces a precise volume of the plant extract containing this compound onto the column. rotachrom.com |

| Column (Stationary Phase) | Contains adsorbent material that interacts differently with various compounds, leading to separation. wikipedia.org |

| Detector (e.g., UV) | Measures the presence and concentration of compounds as they elute from the column. wikipedia.org |

| Data Acquisition System | Records the detector's output to generate a chromatogram for analysis. wikipedia.org |

Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular structure and assessing the purity of isolated compounds like this compound. This technique measures the mass-to-charge ratio (m/z) of ions, providing precise information about a molecule's elemental composition and weight.

In the study of acetogenins, various MS methods are employed. Chemical Ionization Mass Spectrometry (CIMS) using isobutane (B21531) can provide a protonated molecular ion peak [M+H]+, which helps determine the molecular weight of the compound. For instance, in the analysis of compounds structurally similar to this compound, CIMS revealed a molecular weight of 622 from an [M+H]+ ion at m/z 623. google.com High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) is another technique used to obtain accurate mass measurements, further confirming the molecular formula. google.com

Electron Ionization Mass Spectrometry (EIMS), particularly when applied to derivatized forms of the acetogenin (B2873293) (such as trimethylsilyl (B98337) (TMSi) derivatives), is crucial for elucidating the carbon skeleton and the specific locations of hydroxyl groups along the fatty acid chain. google.comcdnsciencepub.com By analyzing the fragmentation patterns of these derivatives, researchers can piece together the structural framework of the molecule. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment

While Mass Spectrometry confirms the molecular formula and connectivity, Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary method for the detailed three-dimensional structural elucidation and stereochemical assignment of this compound. cdnsciencepub.com NMR spectroscopy provides data on the chemical environment of specific nuclei, such as hydrogen (¹H-NMR) and carbon (¹³C-NMR).

The ¹H-NMR and ¹³C-NMR spectra of this compound have been compared extensively with those of other nonadjacent bis-tetrahydrofuran (THF) ring acetogenins to establish its structure. cdnsciencepub.com Key spectral features help identify the characteristic components of this compound, including:

An α,β-unsaturated γ-lactone ring. cdnsciencepub.com

The positions of hydroxyl groups. cdnsciencepub.com

The protons and carbons associated with the two nonadjacent tetrahydrofuran (B95107) rings. cdnsciencepub.com

For example, the presence of the α,β-unsaturated γ-lactone with a hydroxyl group at the C-4 position is indicated by characteristic proton resonances around δ 7.19 (H-33) and δ 5.06 (H-34), and carbon resonances at δ 174.63 (C-1), δ 151.86 (C-33), and δ 130.09 (C-2). cdnsciencepub.com The precise assignment of the relative and absolute stereochemistry of the multiple chiral centers in this compound is achieved through advanced 2D-NMR experiments and comparison with data from related, structurally defined acetogenins. google.comcdnsciencepub.com

| Spectroscopic Data | Structural Feature Indicated in this compound & Related Acetogenins | Reference |

| ¹H-NMR: δ 7.19 (q), δ 5.06 (qq) | Protons of the α,β-unsaturated γ-lactone ring (H-33, H-34) | cdnsciencepub.com |

| ¹³C-NMR: δ 174.63, δ 151.86, δ 130.09 | Carbons of the α,β-unsaturated γ-lactone ring (C-1, C-33, C-2) | cdnsciencepub.com |

| ¹³C-NMR: δ ~79 ppm | Indicates absence of an adjacent hydroxyl group to one side of a THF ring | cdnsciencepub.com |

| IR: ~1745 cm⁻¹ | Carbonyl stretch of the γ-lactone | cdnsciencepub.com |

| UV: ~223 nm | Absorption maximum for the α,β-unsaturated γ-lactone | cdnsciencepub.com |

Other Chromatographic and Spectroscopic Methods in Natural Product Chemistry

Beyond HPLC, a variety of other chromatographic techniques are integral to the initial stages of isolating acetogenins like this compound from crude plant material. mdpi.com These methods are often used in a stepwise fashion to progressively enrich the fraction containing the target compound. They include:

Open-Column Chromatography (OCC): A basic form of liquid chromatography used for initial, large-scale fractionation of the plant extract. mdpi.com

Flash Chromatography (FC): A faster version of column chromatography that uses pressure to speed up the separation, bridging the gap between OCC and HPLC. mdpi.com

Preparative Thin-Layer Chromatography (PTLC): A method where separation occurs on a plate coated with an adsorbent, useful for small-scale purification of compounds. mdpi.com

In addition to NMR and MS, other spectroscopic methods provide complementary structural information. Infrared (IR) spectroscopy is used to identify functional groups, such as the characteristic hydroxyl (-OH) and carbonyl (C=O) absorptions in this compound at approximately 3442 cm⁻¹ and 1747 cm⁻¹, respectively. google.com Ultraviolet (UV) spectroscopy helps to identify chromophores, with the α,β-unsaturated γ-lactone in acetogenins showing a characteristic maximum absorption (λₘₐₓ) around 220-223 nm. google.comcdnsciencepub.com

Comparative Phytochemical and Chemo Taxonomic Studies Involving Bullatanocin

Comparative Analysis of Acetogenin (B2873293) Profiles Across Annona Species

Annonaceous acetogenins (B1209576) are a class of polyketide secondary metabolites exclusive to the Annonaceae family. nih.govscielo.br The distribution and diversity of these compounds, including bullatanocin, vary significantly among different species within the Annona genus. This compound was first isolated from Annona bullata. scielo.br Subsequent phytochemical investigations have identified it in several other Annona species, often alongside a complex mixture of other acetogenins.

For instance, a detailed analysis of Annona squamosa seeds revealed the presence of this compound (also referred to as squamostatin-C) along with numerous other acetogenins such as squamocin, asimicin, and motrilin. google.comjst.go.jp Similarly, this compound has been identified for the first time in the fruit peel of Annona crassiflora, co-occurring with bullatacin (B1665286)/squamocin, annomontacin, and desacetyluvaricin. nih.gov The investigation of Annona spinescens also led to the isolation of this compound, in addition to known compounds like almunequin and isodesacetyluvaricin. acs.org

The concentration and specific profile of acetogenins can differ not only between species but also within different parts of the same plant. scielo.brmdpi.com Generally, the highest concentration and greatest diversity of acetogenins are found in the seeds, while leaves and fruit pulp contain lower amounts. scielo.brmdpi.com The comparative analysis of these profiles is crucial for understanding the chemical diversity of the Annona genus.

Interactive Data Table: Occurrence of this compound and Co-occurring Acetogenins in Select Annona Species

| Species | Plant Part | This compound Presence | Co-occurring Acetogenins Identified in the Same Study | Reference(s) |

| Annona bullata | Not Specified | Yes | Bullatacin, Bullatacinone | scielo.br |

| Annona squamosa | Seeds | Yes | Isosquamocin, Squamocin-G, Asimicin, Desacetyluvaracin, Motrilin, Neoannonin, Squamostatin-A, Bullatalicin | google.com |

| Annona crassiflora | Fruit Peel | Yes | Bullatacin/Squamocin, Annomontacin, Desacetyluvaricin | nih.gov |

| Annona spinescens | Not Specified | Yes | Almunequin, Isodesacetyluvaricin, Squamocin K, Desacetyluvaricin, Neoannonin | acs.org |

Chemo-taxonomic Significance of this compound and Related Metabolites

Chemotaxonomy utilizes the chemical constituents of plants to understand their systematic classification and evolutionary relationships. Annonaceous acetogenins are exceptionally significant in this regard because they are unique to the Annonaceae family. nih.govscielo.br Their presence serves as a distinct chemical marker that defines this plant family.

Within the Annonaceae, the structural diversity of acetogenins, such as the type of tetrahydrofuran (B95107) (THF) ring system (mono-THF, adjacent bis-THF, non-adjacent bis-THF), provides further taxonomic information at the genus and species level. scielo.br this compound is a non-adjacent bis-THF ring acetogenin. jst.go.jp The specific patterns of acetogenin distribution can help to delineate and classify species. For example, while many Annona species produce acetogenins, the presence of a specific compound like this compound in A. bullata, A. squamosa, A. crassiflora, and A. spinescens suggests a closer chemotaxonomic relationship between them compared to species where it is absent. scielo.brgoogle.comnih.govacs.org

The co-occurrence of this compound with other specific acetogenins, such as bullatacin (an adjacent bis-THF acetogenin), provides a more detailed chemical fingerprint for a particular species. nih.govgoogle.com This detailed metabolic profiling supports the existing botanical classification and can help resolve taxonomic ambiguities within the large and diverse Annona genus. interesjournals.orgnih.gov

Co-occurrence and Potential Synergistic Effects with Other Plant Metabolites

This compound does not occur in isolation within the plant. It is part of a complex matrix of secondary metabolites, including other acetogenins, alkaloids, flavonoids, and terpenoids. nih.govnih.govmdpi.com Phytochemical studies on Annona species have consistently shown the co-occurrence of acetogenins with aporphine (B1220529) alkaloids such as annonaine, liriodenine, and isocorydine. nih.govresearchgate.net For example, the analysis of Annona crassiflora fruit peel identified this compound alongside several aporphine alkaloids. nih.gov

Theoretical Frameworks and Future Research Directions in Bullatanocin Chemistry and Biology

Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry and molecular modeling are becoming indispensable tools for understanding the complex structure-activity relationships of natural products like bullatanocin. schrodinger.comwikipedia.org These theoretical and computational methods allow researchers to model or mimic the behavior of molecules, providing insights into their structure, dynamics, and interactions with biological targets. wikipedia.org For this compound and other Annonaceous acetogenins (B1209576), these approaches can predict how structural modifications might influence their potent biological activities, such as their antitumor and pesticidal effects. acs.orgnih.gov

The core of this compound's bioactivity lies in its interaction with mitochondrial Complex I (NADH-ubiquinone reductase). mdpi.comnih.gov Molecular modeling can be employed to simulate the binding of this compound to this enzyme complex. By creating structural models of both the ligand (this compound) and the protein target, researchers can investigate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibition. wikipedia.orgnih.gov These predictive studies can guide the synthesis of new analogs with potentially enhanced potency or selectivity. For instance, modeling can help to understand how changes in the stereochemistry of the tetrahydrofuran (B95107) (THF) rings or the length of the hydrocarbon chain might affect binding affinity. nih.gov

Development of Novel and Efficient Synthetic Routes

The complex structure of this compound, characterized by a non-adjacent bis-tetrahydrofuran (THF) core, multiple stereocenters, and a terminal α,β-unsaturated γ-lactone ring, presents a significant challenge for synthetic chemists. mdpi.comacs.org While total syntheses of this compound (also known as squamostatin C) have been achieved, the development of more efficient and novel synthetic routes remains a key area of research. mdpi.comacs.org The goal is to create pathways that are not only higher in yield but also more convergent and flexible, allowing for the systematic synthesis of various analogs for structure-activity relationship (SAR) studies. acs.orgacs.org

A key challenge in synthesizing this compound is the stereocontrolled construction of the bis-THF core. mdpi.comthieme.de Recent strategies have focused on modular approaches, where key fragments of the molecule are synthesized independently and then coupled together. acs.org For example, a convergent synthesis might involve the preparation of two separate mono-THF alkenes and a butenolide precursor, which are then joined using reactions like olefin cross-metathesis and Wittig olefination. acs.org This modularity is highly advantageous for creating a library of analogs with different stereoisomers of the THF units, varying hydrocarbon chain lengths, or modified butenolide rings. acs.org

Future research in this area will likely focus on the development of new catalytic methods to improve the efficiency and stereoselectivity of key bond-forming reactions. For instance, advancements in transition-metal-catalyzed cross-coupling reactions and asymmetric catalysis could lead to more streamlined syntheses. acs.orgwvu.edu The use of enzymatic reactions to introduce chirality in a highly selective manner is another promising avenue. thieme.de Ultimately, the development of highly efficient synthetic strategies will be crucial for producing sufficient quantities of this compound and its analogs for detailed biological evaluation and potential preclinical development. acs.orgacs.org

Exploration of Biosynthetic Engineering Opportunities for Analog Production

The biosynthesis of Annonaceous acetogenins like this compound is thought to occur via polyketide pathways. core.ac.uk Understanding these biosynthetic pathways opens up the exciting possibility of using biosynthetic engineering to produce novel analogs. This approach involves genetically modifying the host organism (the Annona plant or a heterologous host) to alter the enzymatic machinery responsible for producing the natural product.

The core structure of acetogenins is assembled by polyketide synthases (PKSs), large multifunctional enzymes that iteratively condense simple acyl-CoA precursors. The diversity in the number and configuration of the THF rings, as well as the hydroxylation patterns, is likely introduced by a series of tailoring enzymes, such as epoxidases, cyclases, and hydroxylases. core.ac.uk By identifying and characterizing the genes encoding these enzymes, researchers could potentially manipulate them to create new acetogenin (B2873293) structures. For example, inactivating a specific cyclase could prevent the formation of a THF ring, leading to a linear analog. Conversely, introducing a new hydroxylase could add a hydroxyl group at a novel position on the hydrocarbon chain.

The hypothetical biogenetic pathways for different classes of acetogenins, including those with mono-THF, adjacent bis-THF, and non-adjacent bis-THF rings, have been proposed. core.ac.uk These models provide a roadmap for targeted genetic interventions. For instance, the formation of the characteristic THF rings is believed to proceed through the epoxidation of double bonds in a fatty acid precursor, followed by intramolecular cyclization. core.ac.uk By swapping or modifying the domains of the PKS or the associated tailoring enzymes, it may be possible to control the number and position of these double bonds and, consequently, the final cyclic ether structure. The production of analogs through biosynthetic engineering could provide a sustainable and efficient alternative to chemical synthesis for generating a diverse library of compounds for biological screening.

Further Elucidation of Broader Biological System Interactions and Pathway Perturbations

While the primary mechanism of action for this compound and other Annonaceous acetogenins is the potent inhibition of mitochondrial Complex I, their effects on biological systems are likely more widespread. nih.govmdpi.comnih.gov Future research should aim to unravel the broader network of interactions and pathway perturbations that result from this initial inhibitory event. Understanding these downstream effects is crucial for a complete picture of their biological activity and for identifying potential new therapeutic applications or off-target effects.

Inhibition of Complex I disrupts the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). This can trigger a cascade of cellular events, including the activation of stress-response pathways, alterations in cellular metabolism, and the induction of apoptosis (programmed cell death). nih.gov Systems biology approaches, such as transcriptomics, proteomics, and metabolomics, can provide a global view of these changes. nih.gov For example, analyzing the changes in gene expression or protein levels in cancer cells treated with this compound could reveal novel signaling pathways that are affected by the compound.

Furthermore, the interactions of this compound may not be limited to Complex I. It is possible that it interacts with other proteins or cellular components, leading to additional biological effects. Computational docking studies could be used to screen for potential off-target interactions. nih.gov Investigating how this compound affects different cell types and organisms can also provide valuable insights. For instance, its potent insecticidal activity suggests that it may have specific targets or mechanisms of action in insects that differ from those in mammalian cells. nih.gov A deeper understanding of the complex and multifaceted interactions of this compound within biological systems will be essential for harnessing its full therapeutic potential. nih.govacm.org

Q & A

Q. How can computational modeling improve the design of this compound derivatives with enhanced therapeutic profiles?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to mitochondrial complex I. Use molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-target interactions. Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) and cytotoxicity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.